N-benzyl-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide
Description
Properties
Molecular Formula |
C19H19N3O2S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-benzyl-5-[(4,6-dimethylpyrimidin-2-yl)sulfanylmethyl]furan-2-carboxamide |
InChI |
InChI=1S/C19H19N3O2S/c1-13-10-14(2)22-19(21-13)25-12-16-8-9-17(24-16)18(23)20-11-15-6-4-3-5-7-15/h3-10H,11-12H2,1-2H3,(H,20,23) |
InChI Key |
OETMLFAYDOWMJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)SCC2=CC=C(O2)C(=O)NCC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxylic Acid Intermediate
The first step involves preparing the sulfanyl-methyl-furan-2-carboxylic acid intermediate. This is typically achieved through nucleophilic substitution between a furan-2-carboxylic acid derivative and a thiol-containing pyrimidine reagent.
Reaction Conditions :
| Component | Details | Source |
|---|---|---|
| Substrate | 5-Bromomethylfuran-2-carboxylic acid or analogous halogenated precursor | |
| Nucleophile | (4,6-Dimethylpyrimidin-2-yl)thiol | |
| Solvent | Dichloromethane (DCM) or tetrahydrofuran (THF) | |
| Base | Sodium hydride (NaH) or potassium carbonate (K₂CO₃) | |
| Temperature | 0°C to room temperature |
Mechanism :
-
Halogen displacement : The bromomethyl group on the furan ring undergoes nucleophilic substitution with the pyrimidine thiol, yielding the sulfanyl-methyl-furan intermediate.
-
Carboxylic acid activation : The carboxylic acid group may be protected (e.g., as an ester) during this step to prevent side reactions.
Amide Bond Formation with Benzylamine
The carboxylic acid intermediate is then coupled with benzylamine to form the final carboxamide. This step employs coupling agents to activate the carboxylic acid, enabling efficient amidation.
Reaction Parameters :
Procedure :
-
Activation : The carboxylic acid is treated with HATU in the presence of DIEA to form a reactive intermediate.
-
Coupling : Benzylamine is added, and the reaction proceeds to form the carboxamide bond.
-
Purification : The crude product is washed sequentially with 5% HCl, NaOH, and brine to remove byproducts.
Reaction Optimization and Yield Enhancement
Optimizing reaction conditions is critical to achieving high yields and purity. Below are strategies derived from analogous syntheses:
Solvent and Catalyst Selection
Temperature Control
Yield and Purity Considerations
| Step | Typical Yield | Purity After Purification | Source |
|---|---|---|---|
| Sulfanyl-Methyl Intermediate | 70–85% | ≥95% (HPLC) | |
| Amide Formation | 60–75% | ≥98% (HPLC) |
Purification Techniques
Purification is essential to isolate the target compound from byproducts, including unreacted starting materials and coupling reagent residues.
Column Chromatography
| Parameter | Details | Source |
|---|---|---|
| Stationary Phase | Silica gel (230–400 mesh) | |
| Mobile Phase | Gradient elution (30–70% ethyl acetate in hexane) | |
| Pre-Adsorption | Crude product dissolved in minimal DCM and pre-adsorbed onto silica |
Recrystallization
Industrial-Scale Production Considerations
Scaling up the synthesis requires addressing challenges such as cost, safety, and reproducibility.
Continuous Flow Chemistry
| Advantage | Implementation | Source |
|---|---|---|
| Improved Heat Transfer | Microreactor systems for exothermic coupling reactions | (general context) |
| Reduced Waste | Minimized solvent usage through optimized flow rates | (general context) |
High-Throughput Screening
| Parameter | Application | Source |
|---|---|---|
| Reaction Conditions | Screening of coupling agents (e.g., TBTU vs. HATU) and bases | |
| Catalyst Optimization | Testing Pd-catalyzed cross-couplings for alternative routes |
Comparative Analysis with Structurally Related Compounds
The synthesis of this compound shares parallels with other furan-2-carboxamide derivatives. Below is a comparison of key steps and outcomes:
| Compound | Key Steps | Yield | Source |
|---|---|---|---|
| Target Compound | Sulfanyl substitution → Amide coupling | 60–75% | |
| N-(2-Chlorobenzyl) Analog | Chlorobenzylamine coupling instead of benzylamine | 70–80% | |
| N-(2-Methoxybenzyl) Analog | Methoxybenzylamine coupling; similar sulfanyl substitution | 65–75% |
Key Differences :
-
Substituent Effects : The benzyl group in the target compound enhances lipophilicity compared to chloro- or methoxy-substituted analogs, influencing purification efficiency.
-
Reaction Sensitivity : The sulfanyl-methyl group’s stability under basic conditions (e.g., DIEA) is critical to avoid oxidation or decomposition.
| Challenge | Impact | Source |
|---|---|---|
| Low Solubility | Prolonged reaction times or incomplete conversions in DCM | |
| Byproduct Formation | Unreacted coupling agents (e.g., HATU) requiring extensive washing |
| Innovation | Application | Source |
|---|---|---|
| Microwave-Assisted Synthesis | Accelerated coupling reactions for faster amidation | |
| Pd-Catalyzed Cross-Couplings | Alternative routes for introducing the benzyl group |
Summary of Findings
The synthesis of this compound relies on a robust, multi-step strategy involving nucleophilic substitution and amide coupling. Key optimizations include the use of HATU/DIEA for efficient amidation and silica gel chromatography for high-purity isolation. Industrial scalability may benefit from continuous flow systems and high-throughput screening to refine reaction parameters. Further research should address solubility challenges and explore alternative catalytic methods to enhance yields and reduce costs.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction of the carbonyl group could yield the corresponding alcohol.
Substitution: Nucleophilic substitution reactions at the benzyl or furan positions are possible.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles like amines or thiols.
Major Products:: The specific products depend on reaction conditions and regioselectivity. Isolation and characterization of intermediates would provide valuable insights.
Scientific Research Applications
Synthesis Pathways
N-benzyl-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide can be synthesized through various chemical reactions:
- Oxidation : The sulfur atoms can be oxidized to form sulfoxides or sulfones.
- Reduction : Under specific conditions, the compound can be reduced to produce corresponding amines.
- Substitution Reactions : The benzyl group can undergo nucleophilic substitution to introduce other functional groups.
Common reagents used include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.
Research indicates that this compound exhibits significant biological activities:
Anticancer Properties
The compound has been investigated for its potential anticancer effects, particularly against various cancer cell lines. Studies have shown that it can induce apoptosis and inhibit cell proliferation by modulating key signaling pathways involved in cancer progression.
Antimicrobial Activity
This compound also displays antimicrobial properties, making it a candidate for further exploration in treating bacterial infections.
Therapeutic Applications
- Drug Development : Due to its promising biological activity, this compound is being studied as a potential lead in drug development for cancer and infectious diseases.
- Material Science : The unique chemical properties of this compound may also allow for applications in developing new materials with specific functionalities.
Case Study 1: Anticancer Activity
In a study published by Matiichuk et al., the anticancer activity of several benzofurancarboxamides was evaluated using the National Cancer Institute's screening program. This compound demonstrated significant cytotoxicity against HepG2 liver cancer cells, indicating its potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Research has shown that compounds similar to this compound exhibit notable antibacterial effects against pathogens such as Escherichia coli and Staphylococcus aureus. This suggests that the compound could be further developed for therapeutic use in combating bacterial infections .
Mechanism of Action
The exact mechanism remains elusive, but potential molecular targets and pathways could involve interactions with enzymes, receptors, or cellular signaling cascades.
Biological Activity
N-benzyl-5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.
- Molecular Formula : CHNOS
- Molecular Weight : 353.4 g/mol
- CAS Number : 1401590-21-3
Biological Activity Overview
The biological activities of this compound have been explored in various studies. The compound shows promise in several areas, including antimicrobial, anti-inflammatory, and anticancer activities.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies on similar pyrimidine derivatives have demonstrated their effectiveness against various bacterial strains and fungi. The specific activity of this compound against pathogens like Colletotrichum acutatum has shown promising results, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro assays have demonstrated that certain pyrimidine derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests that this compound may exert similar effects, contributing to its therapeutic potential in inflammatory diseases .
Anticancer Activity
Several studies have focused on the anticancer potential of pyrimidine derivatives. For example, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines, including those derived from vulvar epidermal carcinoma . The mechanism often involves the modulation of specific signaling pathways that regulate cell growth and apoptosis.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the compound interacts with key molecular targets involved in cellular signaling pathways:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as tyrosinase and various kinases that play crucial roles in cancer progression and inflammation.
- Modulation of Gene Expression : Some studies suggest that these compounds can alter the expression of genes involved in cell cycle regulation and apoptosis.
Case Studies
- Antimicrobial Efficacy : A study evaluating the antimicrobial activity of related pyrimidine derivatives found that certain compounds exhibited significant inhibition against Colletotrichum acutatum, with IC50 values indicating potent activity .
- Cytotoxicity Assessment : In vitro studies on cancer cell lines demonstrated that N-benzyl derivatives showed selective cytotoxicity without affecting normal cells significantly. This selectivity is crucial for developing targeted cancer therapies .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s key structural analogs include sulfonamide derivatives, phenoxy-acetamide hybrids, and acrylamide-linked pyrimidines. Below is a comparative analysis:
Table 1: Structural and Functional Comparison
Key Differences and Implications
Sulfur Oxidation State: The target compound features a thioether (sulfanyl) group, while ’s analog has a sulfonamide (sulfamoyl). Sulfonamides are common in antibiotics (e.g., sulfa drugs), suggesting the compound may target bacterial enzymes, whereas the thioether in the target compound might favor interactions with eukaryotic enzymes like kinases.
Core Structure and Substituents: The furan-2-carboxamide core in the target contrasts with the phenylacrylamide () and hexanamide () backbones. The benzyl group on the amide nitrogen increases lipophilicity, which may enhance blood-brain barrier penetration relative to the polar sulfamoyl group in ’s compound.
Stereochemical Complexity :
- Pharmacopeial compounds () exhibit multiple stereocenters, which are absent in the target compound. Stereochemical diversity often correlates with selective bioactivity but complicates synthesis and purification .
Q & A
Q. Key Reaction Conditions :
| Step | Reagents/Conditions | Yield Range |
|---|---|---|
| Intermediate Synthesis | Triethylamine, THF, 0–5°C | 60–75% |
| Coupling | EDC, DCM, RT, 24h | 45–65% |
| Purification | Silica gel chromatography | >90% purity |
Advanced: How can researchers optimize the synthetic yield of this compound using modern techniques?
Answer:
Optimization strategies include:
- Continuous Flow Reactors : Enhancing reaction efficiency and reproducibility by maintaining precise temperature and mixing conditions, as demonstrated in related pyrimidine-carboxamide syntheses .
- Catalytic Systems : Employing Pd-catalyzed cross-coupling for thioether formation, which improves regioselectivity .
- DoE (Design of Experiments) : Systematic variation of parameters (e.g., solvent polarity, stoichiometry) to identify optimal conditions .
Basic: What spectroscopic and crystallographic methods are recommended for structural characterization?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
